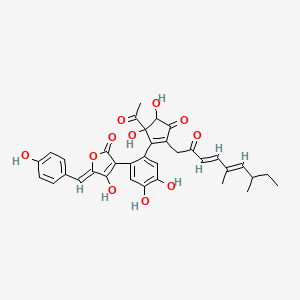
Kodaistatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kodaistatin A is a natural product isolated from the soil mold Aspergillus terreus. It is a potent inhibitor of the glucose-6-phosphate translocase component of the glucose-6-phosphatase system, which plays a crucial role in the regulation of blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kodaistatin A is typically isolated from cultures of Aspergillus terreus through a series of extraction and purification steps. The process involves solid-phase extraction, size-exclusion chromatography, and various preparative high-performance liquid chromatography steps . The structure of this compound has been elucidated using a range of two-dimensional nuclear magnetic resonance measurements, particularly carbon-13-carbon-13 correlation measurements .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the isolation from Aspergillus terreus cultures remains the primary method. The process involves cultivating the mold under specific conditions to maximize the yield of this compound, followed by extraction and purification using the aforementioned techniques .
Chemical Reactions Analysis
Types of Reactions: Kodaistatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains hydroxylated aspulvinones and highly substituted polyketide units, which contribute to its reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Kodaistatin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Kodaistatin A exerts its effects by inhibiting the glucose-6-phosphate translocase component of the glucose-6-phosphatase system. This enzyme system is crucial for the regulation of blood glucose levels, as it catalyzes the final step in both gluconeogenesis and glycogenolysis, converting glucose-6-phosphate to glucose . By inhibiting this enzyme, this compound reduces the release of glucose into the bloodstream, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Kodaistatin B: Similar to Kodaistatin A but with different hydroxylation patterns.
Kodaistatin C: A hydroxylated derivative of this compound with additional hydroxyl groups.
Kodaistatin D: Another derivative with unique substitution patterns.
Uniqueness of this compound: this compound is unique due to its specific inhibition of glucose-6-phosphate translocase and its potential therapeutic applications in the treatment of type II diabetes. Its distinct structure, characterized by hydroxylated aspulvinones and highly substituted polyketide units, sets it apart from other similar compounds .
Properties
Molecular Formula |
C35H34O11 |
|---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C35H34O11/c1-5-17(2)12-18(3)6-9-22(38)14-25-30(35(45,19(4)36)33(43)31(25)41)24-16-27(40)26(39)15-23(24)29-32(42)28(46-34(29)44)13-20-7-10-21(37)11-8-20/h6-13,15-17,33,37,39-40,42-43,45H,5,14H2,1-4H3/b9-6+,18-12+,28-13- |
InChI Key |
YACYONYLJTYMLP-AIXQLNHRSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC=C(C=C4)O)/OC3=O)O)O)O |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC=C(C=C4)O)OC3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


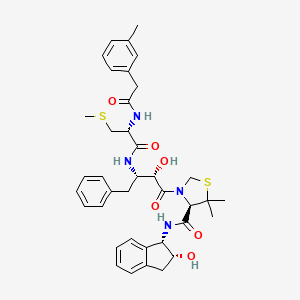
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)

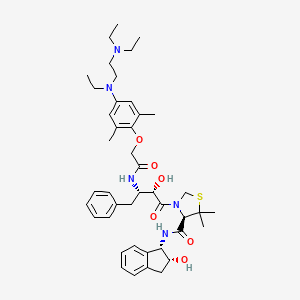
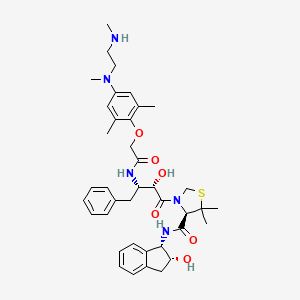

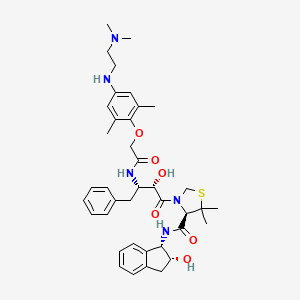
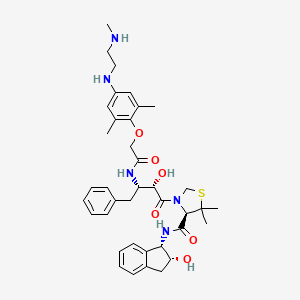
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
